

# Application Notes and Protocols for Statistical Analysis of HibTITER Immunogenicity Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HibTITER*  
Cat. No.: *B1179839*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the statistical analysis of immunogenicity data from clinical trials of the *Haemophilus influenzae* type b (Hib) conjugate vaccine, **HibTITER**. It includes protocols for key experiments, methods for data presentation, and a discussion of the underlying immunological pathways.

## Introduction to HibTITER Immunogenicity

**HibTITER** is a conjugate vaccine designed to elicit a T-cell dependent immune response against the polyribosyribitol phosphate (PRP) capsule of *Haemophilus influenzae* type b, a leading cause of bacterial meningitis in young children.<sup>[1][2]</sup> The vaccine consists of the PRP polysaccharide covalently linked to a carrier protein, CRM197 (a non-toxic mutant of diphtheria toxin).<sup>[1]</sup> This conjugation is crucial as it converts the T-cell independent polysaccharide antigen into a T-cell dependent antigen, which is more immunogenic in infants and induces immunologic memory.<sup>[1][3]</sup>

The primary measure of **HibTITER**'s immunogenicity is the serum concentration of anti-PRP IgG antibodies. A concentration of  $\geq 0.15$   $\mu\text{g}/\text{mL}$  is considered the threshold for short-term protection, while a concentration of  $\geq 1.0$   $\mu\text{g}/\text{mL}$  is indicative of long-term protection.<sup>[4][5]</sup> Statistical analysis of immunogenicity data from clinical trials is essential to evaluate the vaccine's efficacy and to support regulatory submissions.

# Experimental Protocols

## Study Design and Vaccination Schedule

A typical clinical trial to evaluate the immunogenicity of **HibTITER** is a randomized, controlled study.[4] Healthy infants are enrolled and randomized to receive either **HibTITER** or a control vaccine. The standard vaccination schedule for infants is a primary series of three 0.5 mL doses administered at approximately 2, 4, and 6 months of age.[4]

## Serum Sample Collection

Blood samples for the assessment of anti-PRP antibody concentrations are collected at baseline (before the first vaccination) and at a specified time point after the final vaccination of the primary series (e.g., one month after the third dose).

## Measurement of Anti-PRP Antibody Concentrations by ELISA

The concentration of anti-PRP IgG antibodies in serum is quantified using a standardized enzyme-linked immunosorbent assay (ELISA).[5][6]

Materials:

- 96-well polystyrene ELISA plates
- PRP conjugated to a protein (e.g., human serum albumin) for coating
- Phosphate-buffered saline (PBS)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Reference serum with a known concentration of anti-PRP IgG
- Test serum samples
- HRP-conjugated anti-human IgG secondary antibody

- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

**Protocol:**

- Coating: Coat the wells of a 96-well plate with a PRP-protein conjugate solution (e.g., 2 µg/mL in PBS) and incubate.[6]
- Washing: Wash the plate to remove unbound antigen.
- Blocking: Add blocking buffer to each well to prevent non-specific binding.
- Sample Incubation: Add diluted reference standards and test sera to the wells and incubate.
- Washing: Wash the plates to remove unbound antibodies.
- Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG to each well and incubate.
- Washing: Wash the plates to remove unbound secondary antibody.
- Substrate Addition: Add TMB substrate to each well and incubate to allow for color development.
- Stopping Reaction: Add stop solution to each well.
- Reading: Measure the optical density at 450 nm using a microplate reader.
- Calculation: Calculate the concentration of anti-PRP IgG in the test samples by comparing their optical densities to the standard curve generated from the reference serum.

## Statistical Analysis of Immunogenicity Data

A formal Statistical Analysis Plan (SAP) should be developed prior to the analysis of the data. This plan will prespecify the endpoints, analysis populations, and statistical methods to be

used.[7][8]

## Analysis Populations

- Per-Protocol (PP) Set: Includes all subjects who received all vaccinations as scheduled and have valid immunogenicity data. This is typically the primary analysis population for immunogenicity.
- Intent-to-Treat (ITT) / Full Analysis Set (FAS): Includes all randomized subjects who received at least one dose of the vaccine.

## Immunogenicity Endpoints

The primary immunogenicity endpoints for a **HibTITER** clinical trial include:

- The geometric mean concentration (GMC) of anti-PRP antibodies.
- The proportion of subjects achieving an anti-PRP antibody concentration of  $\geq 0.15 \mu\text{g/mL}$ .
- The proportion of subjects achieving an anti-PRP antibody concentration of  $\geq 1.0 \mu\text{g/mL}$ .

## Statistical Methods

- Data Transformation: Anti-PRP antibody concentrations are typically log-transformed (natural or base 10) before statistical analysis to normalize the data distribution. Geometric mean concentrations are calculated by taking the anti-log of the mean of the log-transformed concentrations.
- Descriptive Statistics: Summarize anti-PRP antibody concentrations at each time point using GMCs and 95% confidence intervals. The number and percentage of subjects achieving the protective thresholds ( $\geq 0.15 \mu\text{g/mL}$  and  $\geq 1.0 \mu\text{g/mL}$ ) should also be presented.
- Inferential Statistics:
  - Comparison of GMCs: To compare GMCs between the **HibTITER** and control groups, a t-test can be performed on the log-transformed antibody concentrations.

- Comparison of Proportions: The proportion of subjects achieving protective antibody levels can be compared between groups using the Chi-square test or Fisher's exact test.
- Non-inferiority Analysis: If the trial is designed to show that **HibTITER** is not inferior to a licensed Hib vaccine, a non-inferiority analysis will be performed on the primary endpoint(s). This involves calculating the difference in the endpoint between the two groups and comparing the confidence interval of this difference to a prespecified non-inferiority margin.

## Data Presentation

Quantitative immunogenicity data should be summarized in clear and well-structured tables.

Table 1: Summary of Anti-PRP Antibody Concentrations Pre- and Post-Vaccination

| Time Point       | N   | Geometric Mean Concentration (GMC) ( $\mu\text{g/mL}$ ) [95% CI] |
|------------------|-----|------------------------------------------------------------------|
| Pre-vaccination  | 100 | 0.05 [0.04, 0.06]                                                |
| Post-vaccination | 100 | 5.20 [4.50, 6.00]                                                |

Table 2: Proportion of Subjects Achieving Protective Anti-PRP Antibody Concentrations Post-Vaccination

| Antibody Concentration Threshold | N   | Number of Responders | Percentage of Responders (%) [95% CI] |
|----------------------------------|-----|----------------------|---------------------------------------|
| $\geq 0.15 \mu\text{g/mL}$       | 100 | 98                   | 98.0 [93.0, 99.8]                     |
| $\geq 1.0 \mu\text{g/mL}$        | 100 | 92                   | 92.0 [85.0, 96.0]                     |

## Visualizations

### T-Cell Dependent B-Cell Activation by HibTITER

The following diagram illustrates the proposed mechanism of T-cell dependent B-cell activation by the **HibTITER** conjugate vaccine.[\[9\]](#)[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of the Distribution of Immune Cells following Subcutaneous Administration of Haemophilus Influenzae Type B Vaccine to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haemophilus influenzae Type b Vaccines - Adverse Events Associated with Childhood Vaccines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunogenicity of Haemophilus influenzae b conjugate vaccine (HibTITER) and safety of HibTITER and a combination vaccine of diphtheria, tetanus, pertussis and HibTITER in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Polyribosyribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isrctn.com [isrctn.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Cognate Stimulatory B-Cell–T-Cell Interactions Are Critical for T-Cell Help Recruited by Glycoconjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mechanism for glycoconjugate vaccine activation of the adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugate Vaccine Mechanisms, Design, and Immunological Memory | The Scientist [the-scientist.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Statistical Analysis of HibTITER Immunogenicity Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179839#statistical-analysis-of-hibtiter-immunogenicity-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)